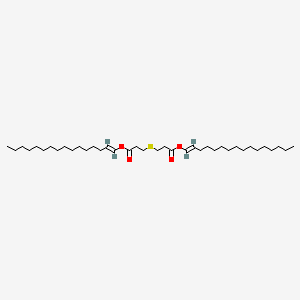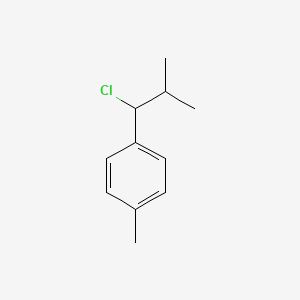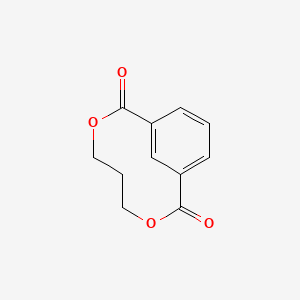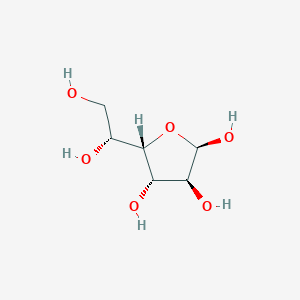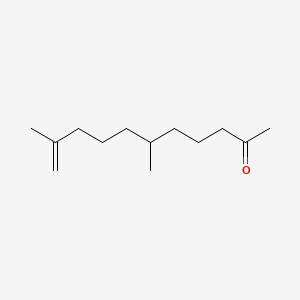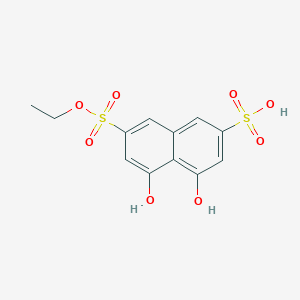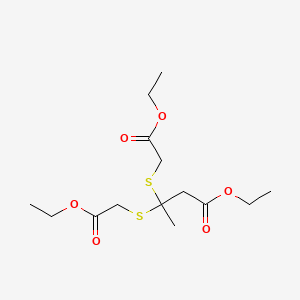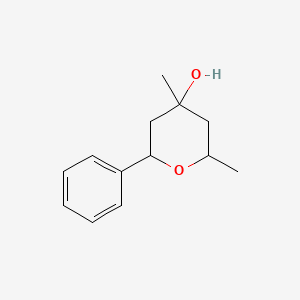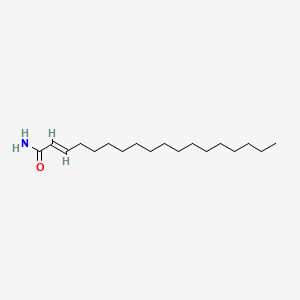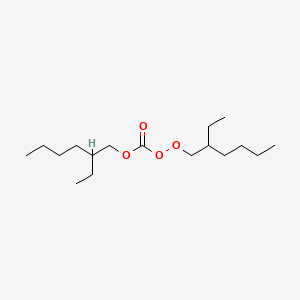
Praseodymium(3+) stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(3+) stearate is a chemical compound consisting of praseodymium ions (Pr^3+) and stearate ions Praseodymium is a rare-earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Stearate is derived from stearic acid, a long-chain fatty acid commonly found in animal and plant fats
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(3+) stearate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sodium stearate. The reaction typically occurs in an aqueous medium, where praseodymium ions react with stearate ions to form the desired compound. The reaction can be represented as follows:
[ \text{Pr}^{3+} + 3 \text{C}{17}\text{H}{35}\text{COO}^- \rightarrow \text{Pr}(\text{C}{17}\text{H}{35}\text{COO})_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as filtration, recrystallization, and drying are commonly employed to obtain high-quality this compound suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(3+) stearate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Stearate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Ligands such as phosphates or acetates can replace stearate ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium complexes with different ligands.
Aplicaciones Científicas De Investigación
Praseodymium(3+) stearate has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of praseodymium-containing materials with unique magnetic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Utilized in the production of high-performance lubricants, stabilizers for plastics, and other industrial products.
Mecanismo De Acción
The mechanism of action of praseodymium(3+) stearate involves its interaction with molecular targets and pathways. In catalysis, praseodymium ions can facilitate electron transfer processes, enhancing reaction rates. In biological systems, the compound’s biocompatibility allows it to interact with cellular components, potentially aiding in drug delivery or imaging applications. The stearate ions provide hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Praseodymium(3+) stearate can be compared with other similar compounds, such as:
Neodymium(3+) stearate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) stearate: Contains lanthanum ions, offering different magnetic and optical properties.
Cerium(3+) stearate: Known for its catalytic properties and applications in various industries.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, such as their magnetic susceptibility and ability to form stable complexes. These properties make it valuable in specialized applications where other lanthanide stearates may not be as effective.
Propiedades
Número CAS |
6192-10-5 |
|---|---|
Fórmula molecular |
C54H105O6Pr |
Peso molecular |
991.3 g/mol |
Nombre IUPAC |
octadecanoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H36O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clave InChI |
HKITTYDLDOKDRC-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


